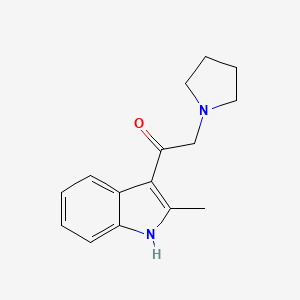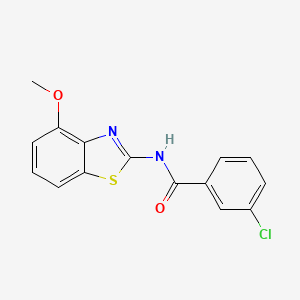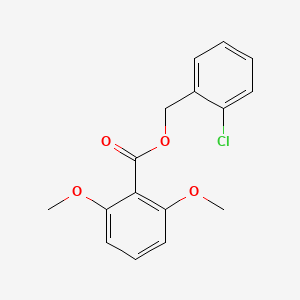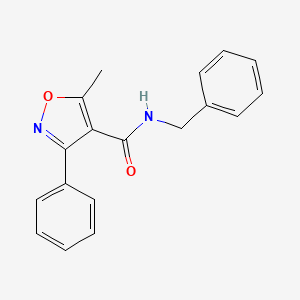![molecular formula C11H12N2O4S2 B6141552 ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is a carbamate compound . Carbamates are derived from carbamic acid and have a wide range of biocide activities . They are used in many applications, including as pesticides .
Synthesis Analysis
The synthesis of carbamates involves several chemical mechanisms. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Chemical Reactions Analysis
Carbamates can undergo various chemical reactions. For instance, they can be formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Wirkmechanismus
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate acts as a glutathione peroxidase mimetic, which means it can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It also inhibits the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been found to modulate various signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation, and modulate various signaling pathways involved in cell survival and apoptosis. Additionally, this compound has been found to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. Additionally, this compound has been shown to be well-tolerated in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which may limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate. One area of interest is its potential use as a therapeutic agent for various diseases, including stroke, Alzheimer's disease, Parkinson's disease, and cancer. Additionally, there is interest in exploring the mechanisms of action of this compound in more detail, as well as developing new derivatives of the compound with improved biological activity. Finally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with ethyl chloroformate to form ethyl 2-(benzenesulfanyl)acetate. This intermediate is then reacted with 2-mercaptobenzothiazole to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate has been extensively studied for its various biological activities, including its antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to have potential therapeutic applications in a range of diseases, including stroke, Alzheimer's disease, Parkinson's disease, and cancer.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-3-17-11(14)13-10-12-8-5-4-7(19(2,15)16)6-9(8)18-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZRIGLAVJSZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)
![N-{3-allyl-2-[(2-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}-2-furamide](/img/structure/B6141478.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)


![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)

![2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)

![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)

![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)